
N-(3-chloro-4-methoxybenzyl)cyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxybenzyl)cyclopentanamine, also known as AG-490, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as tyrosine kinase inhibitors, which are molecules that can block the activity of certain enzymes involved in cell signaling pathways. In
作用機序
The mechanism of action of N-(3-chloro-4-methoxybenzyl)cyclopentanamine involves the inhibition of certain tyrosine kinases, including Janus kinase 2 (JAK2) and epidermal growth factor receptor (EGFR). These enzymes are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, N-(3-chloro-4-methoxybenzyl)cyclopentanamine can prevent the proliferation of cancer cells and reduce inflammation in certain diseases.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxybenzyl)cyclopentanamine has been shown to have various biochemical and physiological effects. In cancer cells, it can inhibit cell proliferation and induce apoptosis, or programmed cell death. In inflammatory diseases, it can reduce inflammation by inhibiting the production of cytokines and chemokines, which are molecules involved in the immune response. Additionally, N-(3-chloro-4-methoxybenzyl)cyclopentanamine has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
N-(3-chloro-4-methoxybenzyl)cyclopentanamine has several advantages for lab experiments. It is a highly specific inhibitor of certain tyrosine kinases, which can make it useful for studying the role of these enzymes in cell signaling pathways. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It can be difficult to synthesize and purify, and its effects can be influenced by other factors in the cell signaling pathway.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methoxybenzyl)cyclopentanamine. One area of research is the development of more potent and selective inhibitors of tyrosine kinases. This could lead to the development of more effective treatments for cancer and other diseases. Additionally, research could focus on the use of N-(3-chloro-4-methoxybenzyl)cyclopentanamine in combination with other drugs to enhance its therapeutic effects. Finally, research could explore the use of N-(3-chloro-4-methoxybenzyl)cyclopentanamine in other areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion
N-(3-chloro-4-methoxybenzyl)cyclopentanamine is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as tyrosine kinase inhibitors, which are molecules that can block the activity of certain enzymes involved in cell signaling pathways. Its mechanism of action involves the inhibition of certain tyrosine kinases, which can prevent the proliferation of cancer cells and reduce inflammation in certain diseases. Although there are limitations to its use in lab experiments, N-(3-chloro-4-methoxybenzyl)cyclopentanamine has several advantages and is a promising area of research for the development of new therapies.
合成法
The synthesis of N-(3-chloro-4-methoxybenzyl)cyclopentanamine involves the reaction of 3-chloro-4-methoxybenzyl chloride with cyclopentylamine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The synthesis method has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
科学的研究の応用
N-(3-chloro-4-methoxybenzyl)cyclopentanamine has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes involved in cell signaling pathways. This inhibition can prevent the proliferation of cancer cells and has been studied as a potential treatment for various types of cancer, including breast cancer, leukemia, and melanoma. Additionally, N-(3-chloro-4-methoxybenzyl)cyclopentanamine has been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis and asthma.
特性
製品名 |
N-(3-chloro-4-methoxybenzyl)cyclopentanamine |
|---|---|
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC名 |
N-[(3-chloro-4-methoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C13H18ClNO/c1-16-13-7-6-10(8-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3 |
InChIキー |
DSYBEDHROJWVBH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2CCCC2)Cl |
正規SMILES |
COC1=C(C=C(C=C1)CNC2CCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}propan-2-ol](/img/structure/B271628.png)
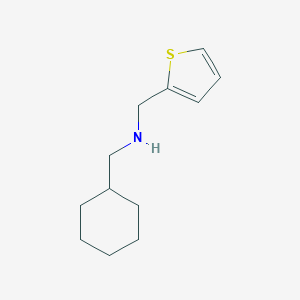
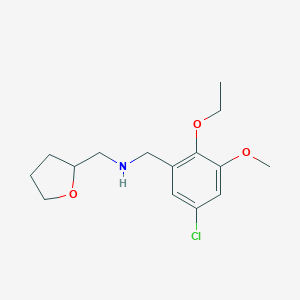
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-1-butanol](/img/structure/B271634.png)
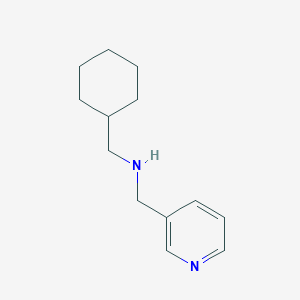
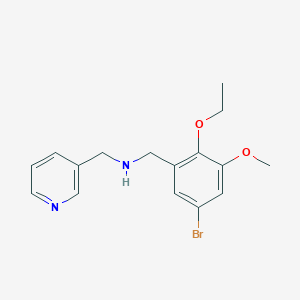
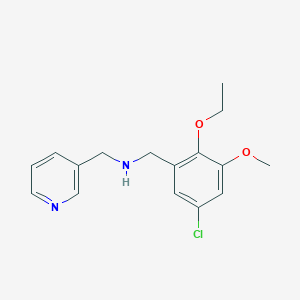
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B271638.png)
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]ethanol](/img/structure/B271640.png)
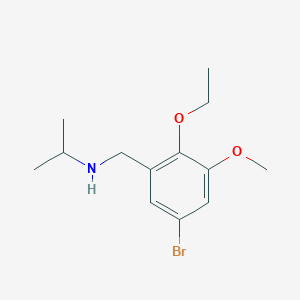
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271645.png)
![2-[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271647.png)
![2-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271650.png)
![2-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271651.png)